SERT Inhibition Potency: N-Desmethyldapoxetine vs. Dapoxetine, Didesmethyldapoxetine, and Dapoxetine-N-Oxide
N-Desmethyldapoxetine (desmethyldapoxetine, DED) demonstrates SERT inhibition with IC50 <1.0 nM, which is at least equipotent to dapoxetine (IC50 = 1.12 nM). DED is approximately 2-fold more potent than didesmethyldapoxetine (IC50 = 2.0 nM) and over 280-fold more potent than the inactive metabolite dapoxetine-N-oxide (IC50 = 282 nM) [1]. This places DED as the only metabolite retaining full target engagement comparable to the parent molecule.
| Evidence Dimension | Serotonin transporter (SERT) inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 < 1.0 nM |
| Comparator Or Baseline | Dapoxetine IC50 = 1.12 nM; Didesmethyldapoxetine IC50 = 2.0 nM; Dapoxetine-N-oxide IC50 = 282 nM |
| Quantified Difference | DED: ≥ equipotent to parent; ~2× more potent than didesmethyldapoxetine; >280× more potent than dapoxetine-N-oxide |
| Conditions | In vitro radioligand binding assay; regulatory pharmacodynamic data from MHRA |
Why This Matters
Confirms that DED is the only metabolite that retains full SERT inhibitory potency; procurement of DED reference standard is essential for any assay that must distinguish pharmacologically active from inactive circulating species.
- [1] RxReasoner. Priligy (dapoxetine) Pharmacology Monograph. Source: MHRA, Revision Year 2021. https://www.rxreasoner.com/monographs/priligy/pharmacology View Source
